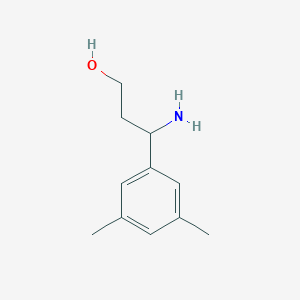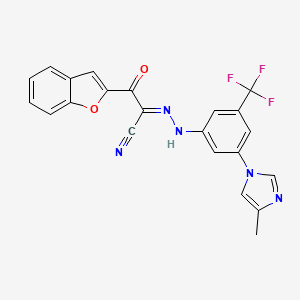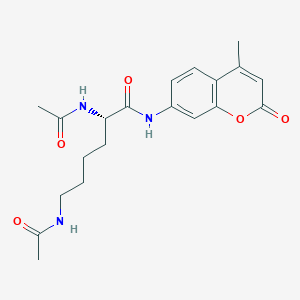
7-(N-alpha,N-epsilon-diacetyl-L-lysyl)amino-4-methylcoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(N-alpha,N-epsilon-diacetyl-L-lysyl)amino-4-methylcoumarin is a synthetic compound that belongs to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in various scientific fields. This particular compound is notable for its applications in fluorescence-based assays and as a probe in biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(N-alpha,N-epsilon-diacetyl-L-lysyl)amino-4-methylcoumarin typically involves a multi-step process. One common method starts with the acylation of m-aminophenol with methoxycarbonyl chloride to produce m-(N-methoxycarbonylamino)phenol. This intermediate is then condensed with acetoacetic ester in the presence of sulfuric acid to form 7-(N-methoxycarbonyl-amino)-4-methylcoumarin. The final step involves heating the coumarin with concentrated alkali, followed by acidification to yield 7-amino-4-methylcoumarin .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield synthesis techniques and efficient purification methods to ensure the compound’s purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
7-(N-alpha,N-epsilon-diacetyl-L-lysyl)amino-4-methylcoumarin undergoes various chemical reactions, including:
Substitution: The amino group in the coumarin structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: TEMPO and its derivatives are commonly used as oxidizing agents.
Substitution: Various acylating agents and alkylating agents can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with TEMPO results in the quenching of fluorescence, while substitution reactions can yield a variety of coumarin derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
7-(N-alpha,N-epsilon-diacetyl-L-lysyl)amino-4-methylcoumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Medicine: Utilized in diagnostic assays and as a tool for studying enzyme activities and metabolic pathways.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications.
Wirkmechanismus
The mechanism by which 7-(N-alpha,N-epsilon-diacetyl-L-lysyl)amino-4-methylcoumarin exerts its effects is primarily based on its fluorescent properties. The compound can absorb light at a specific wavelength and emit light at a different wavelength, making it useful as a fluorescent probe. This property allows it to interact with various molecular targets and pathways, enabling the detection and quantification of specific biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-amino-4-methylcoumarin: A closely related compound used as a fluorescent probe and laser dye.
Coumarin 120: Another coumarin derivative with similar applications in fluorescence-based assays.
Uniqueness
7-(N-alpha,N-epsilon-diacetyl-L-lysyl)amino-4-methylcoumarin is unique due to its specific structure, which includes the diacetyl-L-lysyl group. This modification enhances its solubility and stability, making it more suitable for certain applications compared to other coumarin derivatives.
Eigenschaften
Molekularformel |
C20H25N3O5 |
|---|---|
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
(2S)-2,6-diacetamido-N-(4-methyl-2-oxochromen-7-yl)hexanamide |
InChI |
InChI=1S/C20H25N3O5/c1-12-10-19(26)28-18-11-15(7-8-16(12)18)23-20(27)17(22-14(3)25)6-4-5-9-21-13(2)24/h7-8,10-11,17H,4-6,9H2,1-3H3,(H,21,24)(H,22,25)(H,23,27)/t17-/m0/s1 |
InChI-Schlüssel |
TTZZVMJPVWHHEJ-KRWDZBQOSA-N |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)C |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


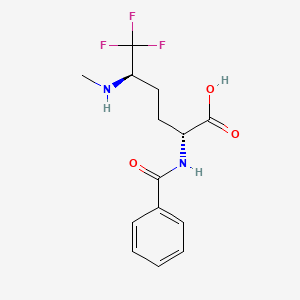
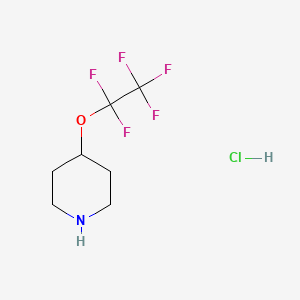
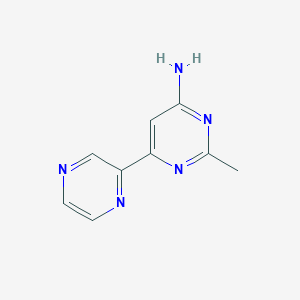
![tert-Butyl (1R,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B13329180.png)
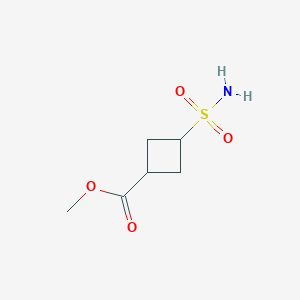

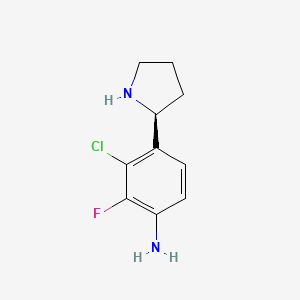
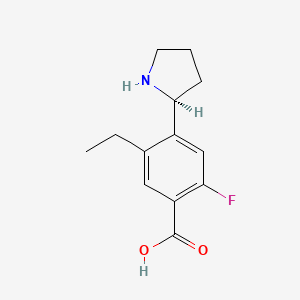
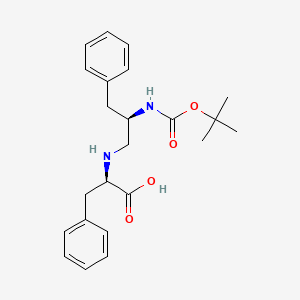
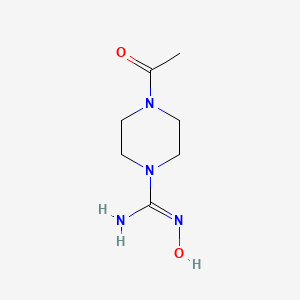
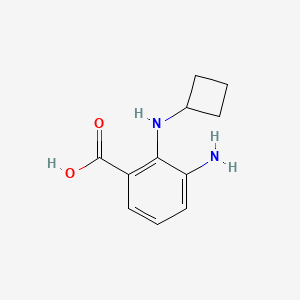
![tert-Butyl ((1-oxa-7-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B13329225.png)
